molecular formula C19H18N2 B14271805 1H-Indole, 3,3'-methylenebis[5-methyl- CAS No. 159890-08-1

1H-Indole, 3,3'-methylenebis[5-methyl-

Cat. No.: B14271805
CAS No.: 159890-08-1
M. Wt: 274.4 g/mol
InChI Key: QXRRIIRICIOADU-UHFFFAOYSA-N
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Description

1H-Indole, 3,3’-methylenebis[5-methyl-] is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole, 3,3’-methylenebis[5-methyl-] can be achieved through several methods. One common approach involves the reaction of indole with p-toluenesulfonic acid . This method typically requires specific reaction conditions, such as controlled temperature and the presence of a catalyst, to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of 1H-Indole, 3,3’-methylenebis[5-methyl-] may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1H-Indole, 3,3’-methylenebis[5-methyl-] undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole derivatives with hydroxyl or carbonyl groups, while reduction may produce fully saturated indole derivatives.

Mechanism of Action

The mechanism of action of 1H-Indole, 3,3’-methylenebis[5-methyl-] involves its interaction with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes, modulating their activity and influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1H-Indole, 3,3’-methylenebis[5-methyl-] stands out due to its unique methylene bridge connecting two indole units, which imparts distinct chemical and biological properties. This structural feature differentiates it from other indole derivatives and contributes to its specific applications and reactivity.

Properties

CAS No.

159890-08-1

Molecular Formula

C19H18N2

Molecular Weight

274.4 g/mol

IUPAC Name

5-methyl-3-[(5-methyl-1H-indol-3-yl)methyl]-1H-indole

InChI

InChI=1S/C19H18N2/c1-12-3-5-18-16(7-12)14(10-20-18)9-15-11-21-19-6-4-13(2)8-17(15)19/h3-8,10-11,20-21H,9H2,1-2H3

InChI Key

QXRRIIRICIOADU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CC3=CNC4=C3C=C(C=C4)C

Origin of Product

United States

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